molecular formula C24H23FN4S B2532274 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670271-02-0

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Numéro de catalogue: B2532274
Numéro CAS: 670271-02-0
Poids moléculaire: 418.53
Clé InChI: OZMUODWDWVRMHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative with a piperazine substituent at position 4, a methyl group at position 6, and a para-methylphenyl (p-tolyl) group at position 5. The incorporation of the 2-fluorophenylpiperazine moiety may enhance receptor-binding affinity, as fluorinated aromatic groups are often employed to improve metabolic stability and bioavailability .

Propriétés

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4S/c1-16-7-9-18(10-8-16)21-17(2)30-24-22(21)23(26-15-27-24)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUODWDWVRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of Substituents: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, while the piperazine ring is incorporated through a coupling reaction. The p-tolyl group is added using a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Analyse Des Réactions Chimiques

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Molecular Formula

The molecular formula of the compound is C20H22FN5SC_{20}H_{22}FN_{5}S, indicating a complex structure that contributes to its biological activity.

Structural Features

The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for further investigation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit tumor cell proliferation through several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cancer cell signaling pathways. For instance, it has been associated with the inhibition of monopolar spindle 1 (Mps1) kinase, which is crucial for proper cell division and has been implicated in various cancers .
  • Synergistic Effects : In combination therapy, this compound has demonstrated synergistic effects with established chemotherapeutics like paclitaxel, enhancing the overall efficacy against triple-negative breast cancer models .

Neurological Applications

The piperazine component suggests potential applications in treating neurological disorders:

  • Antidepressant Properties : Compounds with similar structures have shown promise as antidepressants by modulating neurotransmitter systems. The interaction with serotonin and dopamine receptors could be explored further to assess the compound's efficacy in mood disorders.
  • Anxiolytic Effects : Preliminary studies indicate that derivatives may exhibit anxiolytic properties, potentially benefiting patients with anxiety disorders .

Antimicrobial and Anti-inflammatory Properties

Research into related compounds has suggested potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Some derivatives within the thienopyrimidine class have displayed efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Table 1: Summary of Preclinical Studies

Study ReferenceApplicationKey Findings
AnticancerInhibition of Mps1 kinase; synergy with paclitaxel
NeurologyPotential antidepressant effects; modulation of neurotransmitters
AntimicrobialEfficacy against bacterial strains; potential for new antibiotic development

Notable Research Insights

  • A study published in Pharmaceuticals demonstrated that compounds similar to thienopyrimidines can effectively target cancer cell lines, showing promise in drug development for oncology .
  • Investigations into the structure-activity relationship (SAR) have provided insights into optimizing derivatives for enhanced therapeutic effects across multiple conditions.

Mécanisme D'action

The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, contributing to its unique biological activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Modifications

Several structurally related compounds have been synthesized and studied. Key modifications include variations in the substituents on the piperazine ring, the aromatic groups at positions 5 and 6, and functional group additions. Below is a comparative analysis:

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Position 4 Substituent Position 5 Substituent Position 6 Substituent Key Modifications Reference ID
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine 4-(2-Fluorophenyl)piperazine p-Tolyl Methyl Target compound -
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 4-(3,4-Dichlorophenyl)piperazine Phenyl Methyl Dichlorophenyl group enhances lipophilicity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4-(3,4-Dichlorophenyl)piperazine 4-Fluorophenyl Methyl Dual halogenation (Cl, F) for enhanced electronic effects
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone 4-(Piperazin-1-yl) with ethanone side chain 4-Fluorophenyl - Ethanone group may influence solubility
4-[4-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoroethyl)thieno[2,3-d]pyrimidine Thiadiazolyl-piperazine - Trifluoroethyl Bulky substituents for steric effects
4-Benzylidinehydrazono-5,6-dimethylthieno[2,3-d]pyrimidine Hydrazono group Benzylidine Methyl Hydrazone functionality for antimicrobial activity

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine atoms (e.g., 2-fluorophenyl in the target compound) mitigate oxidative metabolism, extending half-life .
  • Solubility: Polar groups like ethanone () or hydrazones () improve solubility in aqueous media.

Activité Biologique

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C20H22FN5S
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 215654-93-6

The presence of the piperazine moiety and the thienopyrimidine scaffold suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.

Research indicates that compounds similar to thieno[2,3-d]pyrimidines often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit mitogen-inducible gene 6 (MIF) tautomerase activity, which is implicated in cancer progression and inflammation .

Inhibition Studies

In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit varying degrees of inhibitory activity against MIF. The potency is typically measured using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. For example, a related compound showed an IC50 value of approximately 27 μM for MIF inhibition .

CompoundIC50 (µM)Target
4-CPPC27MIF
5dLow micromolarMIF2

Anticancer Activity

The compound has been explored for its anticancer properties. In a study focusing on cancer cell lines, it was found that thieno[2,3-d]pyrimidine derivatives could inhibit cell proliferation significantly. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .

Study on ENTs Inhibition

A recent investigation highlighted a derivative of the compound that acts as an inhibitor for equilibrative nucleoside transporters (ENTs). This study emphasized its selectivity compared to other known inhibitors, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidines has been linked to their structural features. Modifications at various positions on the thienopyrimidine ring can enhance or diminish biological activity. For instance, substituents on the piperazine ring have been shown to affect binding affinity and selectivity towards different targets .

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine, and what are the critical reaction intermediates?

The synthesis typically involves multi-step reactions, starting with the condensation of thieno[2,3-d]pyrimidine precursors with functionalized piperazine derivatives. Key steps include:

  • Coupling reactions : Reacting 2-fluorophenylpiperazine with halogenated thienopyrimidine intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Methylation : Introducing the 6-methyl group via nucleophilic substitution using methyl iodide or dimethyl sulfate .
  • Purification : Column chromatography with silica gel and polar solvent mixtures (e.g., ethyl acetate/hexane) is critical for isolating the final product . Intermediates such as 5-(p-tolyl)thieno[2,3-d]pyrimidin-4-ol and 4-chloro-6-methylthieno[2,3-d]pyrimidine are often pivotal .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and p-tolyl groups) .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) confirm the molecular formula (e.g., m/z 458.18 for C25 _{25}H24 _{24}FN5 _{5}S) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) . Purity is assessed via HPLC (>95% by reverse-phase C18 columns) .

Q. What standardized protocols are followed for assessing the compound’s in vitro antimicrobial efficacy?

  • Minimum Inhibitory Concentration (MIC) assays : Conducted using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Time-kill kinetics : Evaluates bactericidal/fungicidal activity over 24 hours at 2× MIC .

Advanced Research Questions

Q. How do structural variations in the piperazine and thienopyrimidine moieties influence the compound’s pharmacological profile?

SAR studies highlight:

  • Piperazine modifications : Replacing the 2-fluorophenyl group with a 4-methoxyphenyl reduces antimicrobial activity (MIC = 32 µg/mL vs. 12.8 µg/mL) due to decreased lipophilicity .
  • Thienopyrimidine substitutions : Adding electron-withdrawing groups (e.g., nitro) at position 5 enhances cytotoxicity (e.g., IC50 _{50} = 8.3 µM vs. 22.1 µM for MCF-7 cells) by improving target binding .
  • Methylation effects : The 6-methyl group increases metabolic stability by shielding the pyrimidine ring from oxidative degradation .

Q. What computational methods are employed to predict the compound’s binding affinity to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DNA gyrase), identifying key residues (e.g., Asp73 and Glu50) for hydrogen bonding .
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, correlating with experimental IC50 _{50} values (R2 ^2 = 0.89) .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab differences .
  • Cell line specificity : Validate activity in isogenic panels (e.g., NCI-60 cancer cells) to account for genetic heterogeneity .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) to ensure compound bioavailability in aqueous media .

Q. What crystallographic features govern the compound’s solid-state structure, and how do these impact physicochemical properties?

  • Intermolecular interactions : Intramolecular N–H⋯N hydrogen bonds (2.12 Å) and C–H⋯π interactions (3.45 Å) stabilize the crystal lattice, reducing solubility in polar solvents .
  • Dihedral angles : Planarity between the thienopyrimidine core and fluorophenyl ring (12.8°) enhances π-π stacking with aromatic residues in target proteins .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.